molecular formula C15H23N3O3 B1404259 3-(4-Amino-3-methoxyphenylamino)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1375465-25-0

3-(4-Amino-3-methoxyphenylamino)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1404259
M. Wt: 293.36 g/mol
InChI Key: WYDAHJQPBPWHQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur .


Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectral properties (e.g., its UV/Vis, IR, and NMR spectra) .

Scientific Research Applications

Synthesis and Peptide Activity Studies

Azetidine-2-carboxylic acid (Aze) analogs, such as 3-(4-Amino-3-methoxyphenylamino)-azetidine-1-carboxylic acid tert-butyl ester, have been synthesized with various heteroatomic side chains. These compounds serve as tools for studying the influence of conformation on peptide activity. The synthesis process involves several steps, including regioselective allylation, selective reduction, tosylation, intramolecular N-alkylation, and removal of protecting groups, leading to the creation of orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).

Novel Cyclic Amino Acid Precursors

Another study focused on the synthesis of tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylic ester and related compounds, which are precursors to a new type of cyclic amino acid. These compounds were synthesized via intramolecular defluorinative cyclization under basic conditions (Hao et al., 2000).

Heteroatom-Activated Beta-Lactam Antibiotics

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which share structural similarities with 3-(4-Amino-3-methoxyphenylamino)-azetidine-1-carboxylic acid tert-butyl ester, have been synthesized and evaluated for antimicrobial activity. These compounds showed significant activity predominantly against Gram-negative bacteria, highlighting their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties, efforts to improve its synthesis, or investigations into potential applications .

properties

IUPAC Name

tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)17-10-5-6-12(16)13(7-10)20-4/h5-7,11,17H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAHJQPBPWHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-amino-3-methoxyphenylamino)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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